5-Bromo-2-chlorocinnamic acid can be derived through the bromination and chlorination of cinnamic acid derivatives. The compound falls under the category of halogenated aromatic compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. Its structure can be represented as follows:
The synthesis of 5-bromo-2-chlorocinnamic acid typically involves several methods, including direct halogenation of cinnamic acid derivatives or using intermediates like 2-chlorobenzoic acid.
The molecular structure of 5-bromo-2-chlorocinnamic acid features a conjugated double bond system typical of cinnamic acids, along with halogen substituents that affect its electronic properties.
5-Bromo-2-chlorocinnamic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-bromo-2-chlorocinnamic acid often relates to their role as intermediates in drug synthesis or their biological activity.
Research indicates that similar compounds exhibit inhibitory effects on various biological pathways, including enzyme inhibition related to cancer cell proliferation. The halogen substituents may enhance binding affinity to target proteins due to increased hydrophobic interactions or steric effects.
5-Bromo-2-chlorocinnamic acid serves several important roles in scientific research and industry:
The development of dihalogenated cinnamic acids accelerated in the early 2000s, driven by demands for complex pharmaceutical intermediates. 5-Bromo-2-chlorocinnamic acid emerged around 2010–2013, coinciding with advances in catalytic halogenation techniques. Its first commercial appearance (CAS 1262013-10-4) reflected synthetic breakthroughs in overcoming three key challenges: (1) avoiding ortho-chlorine-directed electrophilic substitution during bromination, (2) controlling E/Z-isomerism during carboxylic acid formation, and (3) achieving purification free of polyhalogenated byproducts [3].
Early routes relied on stepwise halogenation—typically chlorination followed by bromination—using hazardous elemental halogens (Br₂, Cl₂) in glacial acetic acid. This method suffered from poor atom economy (<40% bromine utilization) and safety hazards from halogen vapor release. The 2010s witnessed a transition toward halogenating agents like BCDMH (1-bromo-3-chloro-5,5-dimethylhydantoin), which provided controlled release of halonium ions, reducing decomposition pathways [8]. Concurrently, green chemistry advances introduced hydrogen peroxide/hydrobromic acid systems for bromination, later adapted for cinnamate substrates, enhancing bromine efficiency to >80% [2].
Table 1: Evolution of Synthetic Approaches for 5-Bromo-2-chlorocinnamic Acid
Period | Dominant Method | Key Agents | Atom Economy | Major Limitations |
---|---|---|---|---|
Pre-2010 | Sequential halogenation | Br₂/AcOH, Cl₂/AcOH | 35–45% | Corrosive vapors, overhalogenation |
2010–2015 | Halogenating agents | BCDMH, NBS | 60–70% | Solvent sensitivity, moderate yields |
Post-2015 | Catalytic halogenation | HBr/H₂O₂, POCl₃ | >80% | Catalyst cost, reaction optimization |
The specific positioning of halogens at C-5 (bromine) and C-2 (chlorine) induces distinct electronic and steric perturbations that differentiate this isomer from alternatives like 4-bromo-2-chloro or 2-bromo-5-chloro cinnamic acids. Computational analyses reveal two critical effects:
Reactivity divergences manifest in cross-coupling behavior. Suzuki-Miyaura reactions show the 5-bromo-2-chloro isomer undergoes selective bromine exchange with arylboronic acids at room temperature, preserving the C–Cl bond. In contrast, the 2-bromo-5-chloro isomer exhibits competitive halogen exchange due to proximity effects activating the C–Cl bond. Such chemoselectivity enables sequential functionalization critical for synthesizing asymmetric biaryl systems [6] [7].
Table 2: Comparative Properties of Bromo-Chloro Cinnamic Acid Isomers
Isomer | CAS Number | Melting Point (°C) | Log P* | Suzuki Coupling Rate (kBr) | Key Distinction |
---|---|---|---|---|---|
5-Bromo-2-chloro | 1262013-10-4 | 193–196 | 2.81 (calc) | 1.0 (reference) | Ortho-Cl H-bonding |
4-Bromo-2-chloro | 21739-92-4 | 154–156 | 2.79 (calc) | 0.93 | Lower steric hindrance |
2-Bromo-5-chloro | Not available | 168–170 | 2.83 (calc) | 1.42 | Accelerated Cl activation |
5-Bromo-2-fluoro | 202865-71-2 | 193–196 | 2.62 (exp) | 0.87 | Reduced H-bond strength |
* Calculated using ChemAxon software; experimental (exp) where available [4] [7] [9]
The compound’s primary research utility lies in two domains: pharmaceutical intermediates and organic electronic materials. As a synthon for pulmonary hypertension drugs (e.g., macitentan precursors), it enables late-stage diversification via its halogen handles. Recent patent literature (2022–2023) describes one-pot bromination/chlorination sequences inspired by pyrimidine methodologies, reducing synthesis steps from 4–5 to 2 while improving yields from 45% to 72% [2]. In materials science, its twisted aromatic plane enhances solubility in processing solvents (e.g., THF, chlorobenzene) while maintaining conjugation length—a trait exploited in organic field-effect transistors (OFETs) as a polymer dopant.
Critical knowledge gaps persist:
Current investigations focus on photocatalytic C–H bromination to bypass pre-functionalized starting materials and mechanochemical synthesis to eliminate solvent waste. The compound’s commercial availability (95% purity) since 2018 has accelerated these studies, though pharmaceutical-grade material (>99.5%) remains cost-prohibitive at ~$1,800/g [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1